molecular formula C12H11ClFN3O B6579714 N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1170504-09-2

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B6579714
CAS No.: 1170504-09-2
M. Wt: 267.68 g/mol
InChI Key: LNCCQGQNDGPIAI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with chloro and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific domains.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-7-9(6-17(2)16-7)12(18)15-8-3-4-11(14)10(13)5-8/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCCQGQNDGPIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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